N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride

Catalog No.
S12834951
CAS No.
M.F
C19H28Cl2N6O2
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl...

Product Name

N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[[1-[3-(triazol-1-yl)propyl]piperidin-4-yl]methyl]benzamide;hydrochloride

Molecular Formula

C19H28Cl2N6O2

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C19H27ClN6O2.ClH/c1-28-18-12-17(21)16(20)11-15(18)19(27)22-13-14-3-8-25(9-4-14)6-2-7-26-10-5-23-24-26;/h5,10-12,14H,2-4,6-9,13,21H2,1H3,(H,22,27);1H

InChI Key

JPPDVIYHBBLDDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCCN3C=CN=N3)Cl)N.Cl

N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a piperidine ring, a triazole moiety, and a chloro-substituted methoxybenzamide structure, which contribute to its unique chemical properties and potential biological activities. The presence of the triazole group is particularly significant due to its role in enhancing pharmacological profiles and improving solubility in biological systems.

Typical of benzamide derivatives. Key reactions include:

  • Oxidation: This can modify functional groups, potentially affecting the compound's biological activity.
  • Substitution Reactions: The halogen atoms in the structure can participate in nucleophilic substitution reactions, allowing for the modification of the compound for enhanced efficacy or selectivity .
  • Formation of Salts: The hydrochloride form indicates that it can form salts, which may influence its solubility and stability in pharmaceutical formulations .

N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride exhibits significant biological activity as a selective agonist for the serotonin 5-HT4 receptor. This receptor is implicated in gastrointestinal motility and neurodegenerative disorders. In preclinical studies, this compound has shown potential in accelerating colonic transit in animal models, suggesting therapeutic applications in treating conditions like constipation and irritable bowel syndrome .

The synthesis of N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride involves multiple steps:

  • Preparation of Triazole: The synthesis begins with the formation of the triazole moiety through cyclization reactions involving appropriate precursors such as 1,2,3-triazole and propyl halides .
  • Formation of Benzamide: The benzamide portion is synthesized by coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with amines derived from piperidine .
  • Final Coupling: The final step involves coupling the triazole-propyl-piperidine derivative with the benzamide to yield the target compound.

These methods emphasize the importance of careful selection of reagents and conditions to ensure high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its activity as a 5-HT4 receptor agonist, it is being explored for treatments related to gastrointestinal disorders.
  • Research: It serves as a valuable tool for studying serotonin receptor pathways and their implications in various physiological processes.

Interaction studies have demonstrated that N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride binds selectively to the 5-HT4 receptor. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to target receptors compared to other known agonists.
  • Functional Assays: Assessing physiological responses in cell lines or animal models after administration of the compound .

Several compounds share structural or functional similarities with N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
DA-6886Similar benzamide structure with variations in side chainsHighly selective for 5-HT4 receptor
4-Amino-N-(piperidinyl)benzamidesContains piperidine and amino groupsBroader receptor activity profile
Triazole-based agonistsIncorporates triazole ringsEnhanced solubility and bioavailability

N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride stands out due to its specific receptor selectivity and potential therapeutic applications related to gastrointestinal health.

The compound N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride is a benzamide derivative with a complex molecular architecture. Its systematic IUPAC name reflects its structural components:

  • Benzamide core: A benzene ring substituted with amino (NH₂), chloro (Cl), and methoxy (OCH₃) groups at positions 4, 5, and 2, respectively.
  • Piperidine moiety: A six-membered nitrogen-containing ring connected via a methylene (-CH₂-) linker to the benzamide group.
  • Triazole-propyl side chain: A 1,2,3-triazole ring attached to the piperidine nitrogen via a three-carbon propyl chain.
  • Hydrochloride salt: The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.

The molecular formula is C₁₉H₂₈Cl₂N₆O₂, accounting for the hydrochloride counterion. Key identifiers include:

PropertyValue
CAS Registry Number1342815-16-0 (base compound)
PubChem CID54575171 (base compound)
SMILESCOC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCCN3C=CN=N3)Cl)N.Cl
InChI KeyAULLTYAISZREAX-UHFFFAOYSA-N (base compound)

Structural Features and Molecular Topology

The compound’s structure integrates four distinct regions (Figure 1):

  • Substituted benzamide core:
    • A 4-amino group enhances hydrogen-bonding potential.
    • A 5-chloro substituent contributes to electronic effects and steric bulk.
    • A 2-methoxy group modulates solubility and metabolic stability.
  • Piperidine scaffold:

    • The piperidine ring adopts a chair conformation, with the methylene bridge (-CH₂-) linking it to the benzamide.
    • The nitrogen atom in the piperidine ring is alkylated by the triazole-containing propyl chain, creating a tertiary amine.
  • Triazole-propyl side chain:

    • The 1,2,3-triazole ring, a bioisostere for amide bonds, participates in dipole-dipole interactions and π-stacking.
    • The propyl spacer balances flexibility and rigidity, optimizing receptor binding.
  • Hydrochloride salt formation:

    • Protonation of the piperidine nitrogen improves aqueous solubility, critical for oral bioavailability.

Table 1: Key structural descriptors

ParameterValue
Molecular weight443.38 g/mol (hydrochloride salt)
Hydrogen bond donors3 (NH₂, NH⁺, CONH)
Hydrogen bond acceptors8 (O, N, Cl⁻)
Rotatable bonds9
Topological polar surface area108 Ų

Historical Development in Benzamide Derivative Research

Benzamide derivatives have been extensively explored for their pharmacological versatility. Early examples like metoclopramide (anti-emetic) and sulpiride (antipsychotic) demonstrated the scaffold’s ability to modulate serotonin (5-HT) and dopamine receptors. The introduction of triazole rings marked a significant advancement, as seen in DA-6886 (the free base of this compound), which emerged from efforts to develop selective 5-HT₄ receptor agonists for gastrointestinal disorders.

Key milestones:

  • 1990s: Discovery that substituents at the benzamide’s 4- and 5-positions influence receptor selectivity.
  • 2000s: Incorporation of heterocyclic side chains (e.g., triazoles) to enhance metabolic stability and blood-brain barrier penetration.
  • 2010s: Optimization of DA-6886’s pharmacokinetic profile through salt formation and side chain modifications.

This compound represents a synthesis of three decades of benzamide research, combining a metabolically stable triazole group with a solubility-enhancing hydrochloride salt.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

442.1650795 g/mol

Monoisotopic Mass

442.1650795 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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